molecular formula C20H25N5O4S B3016868 1-(4-((2,4-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 869344-54-7

1-(4-((2,4-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone

Cat. No.: B3016868
CAS No.: 869344-54-7
M. Wt: 431.51
InChI Key: DPNNEZITZTWOGD-UHFFFAOYSA-N
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Description

1-(4-((2,4-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone is a heterocyclic compound featuring a piperazine core substituted with a thiazolo[3,2-b][1,2,4]triazole moiety and a 2,4-dimethoxyphenyl group. Its structural complexity arises from the fusion of triazole and thiazole rings, which confers unique electronic and steric properties.

Properties

IUPAC Name

1-[4-[(2,4-dimethoxyphenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4S/c1-12-21-20-25(22-12)19(27)18(30-20)17(24-9-7-23(8-10-24)13(2)26)15-6-5-14(28-3)11-16(15)29-4/h5-6,11,17,27H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNNEZITZTWOGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=C(C=C(C=C3)OC)OC)N4CCN(CC4)C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-((2,4-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone , with CAS number 869344-54-7 , is a synthetic organic molecule that integrates a piperazine moiety with a triazole and thiazole scaffold. This structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H25_{25}N5_5O4_4S
  • Molecular Weight : 431.5 g/mol
  • Chemical Structure : The compound features a complex arrangement of functional groups that may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound can be inferred from the properties of its structural components, particularly the 1,2,4-triazole and thiazole rings, which are known for various pharmacological effects.

Antimicrobial Activity

Research highlights the antimicrobial potential of compounds containing the 1,2,4-triazole scaffold. For instance:

  • Triazole derivatives have shown effectiveness against a range of pathogens including bacteria and fungi. A review indicated that certain triazoles possess significant antibacterial activity against resistant strains such as MRSA with MIC values lower than standard antibiotics like vancomycin .

Anticancer Potential

Compounds similar to the target molecule have demonstrated anticancer properties:

  • Studies on triazole-thione derivatives revealed activity against various cancer cell lines with IC50_{50} values suggesting potential for development as chemotherapeutic agents. For example, certain derivatives exhibited IC50_{50} values as low as 6.2 μM against colon carcinoma cells .

Structure-Activity Relationship (SAR)

The biological activity is often influenced by the structural modifications on the triazole and thiazole rings. Key findings include:

  • Substituents on the phenyl ring can enhance or diminish activity; electron-donating groups typically increase potency .

Case Studies

  • Antibacterial Efficacy
    • A study evaluated various triazole derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. Compounds exhibited MIC values ranging from 0.125 to 8 μg/mL against strains such as E. coli and S. aureus .
  • Anticancer Activity
    • Research involving thiazolo[3,2-b][1,2,4]triazoles indicated promising results against breast cancer cell lines (T47D), with some compounds showing IC50_{50} values below 30 μM .

Data Table: Biological Activities of Related Compounds

Compound TypeActivity TypeTarget Organism/Cell LineIC50_{50} / MIC (μM)Reference
Triazole DerivativeAntibacterialS. aureus0.125 - 8
Triazole-ThioneAnticancerColon Carcinoma HCT-1166.2
Triazole DerivativeAntifungalC. albicans0.046 - 3.11

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share key structural features with the target molecule, differing primarily in substituents or peripheral functional groups:

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Bioactivity Highlights Synthesis Method Reference
Target Compound 2,4-Dimethoxyphenyl, 6-hydroxy-2-methylthiazolo-triazolyl ~465.5* Under investigation (preclinical)
4-[(2-Ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinyl}(2-furyl)methanone 3-Fluorophenyl, furan-2-carbonyl, ethyl group on thiazolo-triazole 495.5 Antiproliferative activity (in vitro)
(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one Pyrazole ring, ethoxy group, 4-methoxyphenyl 578.6 Not reported
4-[(Z)-(2-(4-Isopropoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2-methoxyphenyl acetate Isopropoxy group, acetate ester 548.6 Antioxidant potential

*Estimated based on analogous structures.

Key Observations:
  • Substituent Impact on Bioactivity: The 2,4-dimethoxyphenyl group in the target compound may enhance membrane permeability compared to the 3-fluorophenyl or pyrazole-containing analogs, as methoxy groups are known to improve lipophilicity .
  • Thiazolo-Triazole Core : All analogs retain the thiazolo[3,2-b][1,2,4]triazole scaffold, which is associated with π-π stacking interactions in biological targets (e.g., enzyme active sites) . Modifications to the hydroxy or methyl groups on this core (e.g., ethyl in ) alter steric bulk and hydrogen-bonding capacity.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (LogP) : The target compound’s LogP is estimated to be ~2.5 (higher than the 3-fluorophenyl analog’s ~1.8 due to dimethoxy groups), favoring blood-brain barrier penetration .
  • Hydrogen-Bond Donors/Acceptors: The 6-hydroxy group increases hydrogen-bond donors (HBD = 2 vs.

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